molecular formula C9H13N B3326716 4-Sec-butylpyridine CAS No. 27876-19-3

4-Sec-butylpyridine

Cat. No. B3326716
Key on ui cas rn: 27876-19-3
M. Wt: 135.21 g/mol
InChI Key: HGMLMFWWXQNLLV-UHFFFAOYSA-N
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Patent
US04115397

Procedure details

A method similar to that of Brown and Murphey is employed.4Approximately 500 ml of NH3 was condensed in a 1-liter flask; 1 mole of sodium amine (Fisher) followed by 1.0 mole of 4-ethylpyridine is added to the flask. After stirring under NH3 reflux for 30 minutes, 1.1 mole of ethyl iodide is added via an addition funnel to the orange-red suspension over a 1.5 hour period. Stirring is continued after the ethyliodide addition is complete and the solvent is allowed to evaporate slowly. Water (50 ml) is added to the residue and the layers are separated. The aqueous layer is extracted with ether and the combined organic layers are dried over Na2CO3, concentrated, and distilled. A colorless oil, 117.2 gm (87%), bp 120-25/90mm (lit.5 128°-30°/100 mm) is collected. The oil exhibits an nmr signal typical for a sec-butyl group in addition to the usual pattern for 4-substituted pyridine.
[Compound]
Name
sodium amine
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
1.1 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)[CH3:2].[CH2:9](I)[CH3:10]>N>[CH:1]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)([CH2:9][CH3:10])[CH3:2]

Inputs

Step One
Name
sodium amine
Quantity
1 mol
Type
reactant
Smiles
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
C(C)C1=CC=NC=C1
Step Three
Name
Quantity
1.1 mol
Type
reactant
Smiles
C(C)I
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)I
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
After stirring under NH3
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed in a 1-liter flask
ADDITION
Type
ADDITION
Details
is added to the flask
TEMPERATURE
Type
TEMPERATURE
Details
reflux for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
to evaporate slowly
ADDITION
Type
ADDITION
Details
Water (50 ml) is added to the residue
CUSTOM
Type
CUSTOM
Details
the layers are separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers are dried over Na2CO3
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
A colorless oil, 117.2 gm (87%), bp 120-25/90mm (lit.5 128°-30°/100 mm) is collected
ADDITION
Type
ADDITION
Details
in addition to the usual pattern for 4-substituted pyridine

Outcomes

Product
Name
Type
Smiles
C(C)(CC)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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